4-Acetylphenyl methyl ethylphosphonate
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Overview
Description
4-Acetylphenyl methyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-acetylphenyl ringThe molecular formula of this compound is C11H15O4P, and it has a molecular weight of 242.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl methyl ethylphosphonate can be achieved through various methods. One common approach involves the reaction of 4-acetylphenol with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl methyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
4-Acetylphenyl methyl ethylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent due to its phosphonate group.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Acetylphenyl methyl ethylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl methyl phosphonate
- 4-Acetylphenyl ethyl phosphonate
- 4-Acetylphenyl diethyl phosphonate
Comparison
4-Acetylphenyl methyl ethylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
918660-69-2 |
---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
1-[4-[ethyl(methoxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C11H15O4P/c1-4-16(13,14-3)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3 |
InChI Key |
CUGGMFSLZUYZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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